molecular formula C12H15NO B13530510 3-(4-Isopropoxyphenyl)propanenitrile

3-(4-Isopropoxyphenyl)propanenitrile

Cat. No.: B13530510
M. Wt: 189.25 g/mol
InChI Key: KFRGJJLGJVWPCE-UHFFFAOYSA-N
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Description

3-(4-Isopropoxyphenyl)propanenitrile is an aromatic nitrile derivative characterized by a propanenitrile backbone attached to a 4-isopropoxyphenyl group.

Properties

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

3-(4-propan-2-yloxyphenyl)propanenitrile

InChI

InChI=1S/C12H15NO/c1-10(2)14-12-7-5-11(6-8-12)4-3-9-13/h5-8,10H,3-4H2,1-2H3

InChI Key

KFRGJJLGJVWPCE-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)CCC#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Isopropoxyphenyl)propanenitrile typically involves a multi-step process. One common method starts with the Friedel-Crafts alkylation of phenol with isopropyl bromide to form 4-isopropoxyphenol. This intermediate is then subjected to a nucleophilic substitution reaction with acrylonitrile under basic conditions to yield the desired product .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be optimized by using continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of catalysts and solvents that facilitate the nucleophilic substitution reaction can also enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 3-(4-Isopropoxyphenyl)propanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Primary amines.

    Substitution: Halogenated or nitrated derivatives of the phenyl ring.

Mechanism of Action

The mechanism of action of 3-(4-Isopropoxyphenyl)propanenitrile involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the isopropoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-(4-Isopropoxyphenyl)propanenitrile with structurally related compounds, focusing on substituent effects, molecular properties, and applications.

Table 1: Key Structural and Functional Comparisons

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference ID
3-(4-Methoxyphenoxy)propanenitrile 4-methoxyphenoxy C₁₀H₁₁NO₂ 177.20 Collision cross-section data for analytical applications; methoxy group enhances solubility .
(R)-2-(4-Isobutylphenyl)propanenitrile 4-isobutylphenyl C₁₂H₁₅N 173.25 Chiral intermediate in enantioselective catalysis .
3-(4-Hydroxy-3-methyl-phenyl)propanenitrile 4-hydroxy-3-methylphenyl C₁₀H₁₁NO 161.20 95% purity; safety data emphasize handling precautions for nitriles .
3-[3-(4-Ethylphenoxy)phenyl]-3-oxopropanenitrile 3-(4-ethylphenoxy)phenyl, ketone C₁₇H₁₅NO₂ 265.31 Ketone group introduces electrophilic reactivity; used in ketone-based syntheses .
3-((Pyridine-2-yl)methylamino)propanenitrile pyridylmethylamino C₁₀H₁₁N₃ 173.22 Forms Ni(II) dithiocarbamate complexes with square-planar coordination .
(R)-2-(4-(Trifluoromethoxy)phenyl)propanenitrile 4-trifluoromethoxyphenyl C₁₀H₈F₃NO 215.17 Fluorinated substituent increases metabolic stability; used in medicinal chemistry .

Key Observations:

In contrast, electron-withdrawing groups (e.g., trifluoromethoxy , nitrile) stabilize negative charges, favoring nucleophilic attacks. Steric hindrance: Bulkier substituents (e.g., isobutyl ) may reduce reaction rates in sterically sensitive processes compared to smaller groups like methoxy .

Physicochemical Properties: The nitrile group contributes to high polarity, influencing boiling points and solubility in polar solvents. For example, 3-(4-methoxyphenoxy)propanenitrile exhibits moderate solubility in organic solvents due to its methoxy group . Fluorinated derivatives (e.g., 3f ) often display enhanced thermal stability and lipophilicity, making them valuable in drug design.

Applications: Chiral intermediates: Compounds like (R)-2-(4-isobutylphenyl)propanenitrile are pivotal in asymmetric synthesis. Coordination chemistry: Amino-substituted analogs (e.g., pyridylmethylamino propanenitrile) form stable metal complexes, useful in catalysis . Safety considerations: Nitriles with hydroxy or amino groups (e.g., 3-(4-hydroxy-3-methyl-phenyl)propanenitrile ) require stringent handling protocols due to toxicity risks.

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